N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2S/c1-21-20-27(33-18-6-3-7-19-33)31-28(29-21)30-24-12-14-25(15-13-24)32-36(34,35)26-16-10-23(11-17-26)22-8-4-2-5-9-22/h2,4-5,8-17,20,32H,3,6-7,18-19H2,1H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRJCFIFKVAXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This plays a significant role in several cellular processes, including cell signaling, growth, and division.
Mode of Action
The compound interacts with its target, the tyrosine kinases, by inhibiting their activity. It achieves this by binding to the kinase, thereby preventing it from transferring a phosphate group to a protein. This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth and division.
Biochemical Pathways
The compound’s inhibition of tyrosine kinases affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation, survival, and other cellular functions. By inhibiting tyrosine kinases, the compound can disrupt this pathway, leading to changes in these cellular processes.
Pharmacokinetics
The compound’s structure suggests it may form hydrogen-bonded chains through its amide, amine, and pyrimidine groups, which could influence its solubility and absorption
Result of Action
The inhibition of tyrosine kinases and the disruption of the PI3K signaling pathway can lead to changes in cell growth and division. This could potentially result in the inhibition of cancer cell proliferation, making this compound of interest for cancer treatment.
Biological Activity
N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 387.5 g/mol. Its structural features include a pyrimidine ring substituted with a piperidine group and a sulfonamide moiety, which are critical for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C23H25N5O2S |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide |
| InChI Key | FSOZUGGIEDHEPN-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets, including protein tyrosine kinases (PTKs). It has been shown to inhibit the activity of these kinases, which play crucial roles in various cellular processes such as growth, differentiation, and metabolism. The inhibition of PTKs can disrupt signaling pathways associated with cancer cell proliferation and survival.
Target Pathways
- Phosphatidylinositol 3-Kinase (PI3K) Pathway : The compound interferes with the PI3K-Akt signaling pathway, leading to reduced cell growth and proliferation.
- Insulin Signaling Pathway : By inhibiting protein tyrosine phosphatase 1B (PTP1B), it modulates insulin receptor signaling, which is relevant in type 2 diabetes and obesity management .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits various pharmacological activities:
Anticancer Activity :
- The compound has demonstrated cytotoxic effects against several cancer cell lines, including leukemia and melanoma models. For instance, it showed significant inhibition of cell growth in CCRF-CEM (leukemia) and MDA-MB-435 (melanoma) cells .
Diabetes Management :
- By targeting PTP1B, this compound has potential implications in treating insulin resistance associated with type 2 diabetes. In vitro studies have shown that it can decrease glucose uptake in muscle cells, indicating its role in modulating glucose homeostasis .
Antimicrobial Properties :
- Analogous pyrimidine derivatives have exhibited antimicrobial activities against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest potential applications in this area .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- Cytotoxicity Assays : A study evaluating related pyrimidine derivatives found that certain compounds exhibited IC50 values significantly lower than established anticancer drugs like erlotinib, highlighting the potential of these compounds in cancer therapy .
- Enzyme Inhibition Studies : High-throughput screening identified novel inhibitors of PTP1B among similar structures, emphasizing the importance of this target in drug design for metabolic disorders .
- Structure-Activity Relationship (SAR) : Research into SAR has provided insights into how modifications to the pyrimidine or piperidine moieties can enhance potency or selectivity against specific targets.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C29H29N5O2S
- Molecular Weight : 463.6 g/mol
- IUPAC Name : N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide
This compound features a biphenyl sulfonamide structure with a piperidine-substituted pyrimidine moiety, which is significant for its biological activity.
Anticancer Activity
One of the primary applications of this compound is its role as an inhibitor of tyrosine kinases, which are critical in the regulation of various cellular processes including growth and proliferation. The inhibition of these kinases can lead to reduced tumor growth and may enhance the efficacy of existing cancer therapies:
- Mechanism of Action : The compound disrupts the phosphatidylinositol-3 kinase (PI3K)-Protein Kinase B (PKB) signaling pathway, which is often dysregulated in cancer cells. By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation .
Targeting Specific Cancer Types
Research has indicated that compounds similar to this compound are particularly effective against certain types of cancers such as:
- Breast Cancer
- Lung Cancer
Studies have shown that targeting tyrosine kinases with this compound can significantly reduce tumor size and improve survival rates in animal models .
Case Study 1: In Vitro Efficacy
In a study published by researchers from Tumkur University, the efficacy of this compound was evaluated in vitro against various cancer cell lines. The results demonstrated a notable decrease in cell viability at concentrations as low as 10 µM, indicating strong potential for further development .
Case Study 2: In Vivo Studies
Another study investigated the pharmacokinetics and therapeutic effects of this compound in mouse models implanted with human tumor cells. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor growth and metastasis. The study concluded that the compound could serve as a promising candidate for further clinical trials .
Potential Future Applications
Given its mechanism of action and biological activity, this compound may also find applications beyond oncology:
Neurological Disorders
Emerging research suggests that compounds with similar structures may have neuroprotective effects and could be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Anti-inflammatory Agents
Due to its ability to modulate signaling pathways involved in inflammation, there is potential for this compound to be developed into anti-inflammatory therapies.
Comparison with Similar Compounds
Key Observations:
- Piperidine vs. Other Substituents : The piperidin-1-yl group in the target compound likely enhances binding to hydrophobic pockets in target proteins compared to smaller substituents (e.g., methoxy in ).
- Sulfonamide Linkage : The biphenyl sulfonamide in the target compound may offer stronger hydrogen-bonding interactions compared to benzamide derivatives (e.g., Aumitin ).
- Electron-Withdrawing Groups : Trifluoromethoxy (D2 ) and trifluoromethyl (CAS 1795489-71-2 ) substituents increase lipophilicity and metabolic stability but may reduce aqueous solubility.
Preparation Methods
Direct Sulfonation-Chlorination of Biphenyl
A patented method involves reacting 4,4'-biphenyl disulfonic acid with carbon tetrachloride under high-temperature, high-pressure conditions (180°C, 200 psi) to yield 4,4'-biphenyl disulfonyl chloride . For monosubstituted derivatives, stoichiometric control and selective hydrolysis are critical.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reactant Ratio | 1:10 (acid:CCl₄) |
| Temperature | 180°C |
| Pressure | 200 psi |
| Reaction Time | 3 hours |
| Yield | 75–85% (crude) |
Alternative Route: Thiol Oxidation
Oxidation of 4-biphenylthiol with chlorine gas in aqueous HCl at 0–5°C provides 4-biphenylsulfonyl chloride with higher regioselectivity. This method avoids harsh thermal conditions but requires careful handling of gaseous chlorine.
Preparation of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
The pyrimidine moiety is synthesized via nucleophilic aromatic substitution (NAS) or cyclocondensation reactions.
NAS on Pre-Formed Pyrimidine
A two-step protocol is widely employed:
-
Synthesis of 2-chloro-4-methyl-6-(piperidin-1-yl)pyrimidine :
-
React 2,4,6-trichloropyrimidine with piperidine in THF at 0°C, followed by selective methylation at the 4-position using methylmagnesium bromide.
-
-
Amination at the 2-Position :
Key Data
| Step | Conditions | Yield |
|---|---|---|
| Piperidine Substitution | THF, 0°C, 2h | 92% |
| Methylation | MeMgBr, Et₂O, −78°C | 85% |
| Chlorine-Amine Exchange | NH₃/EtOH, 80°C | 78% |
Cyclocondensation Approach
Forming the pyrimidine ring de novo via the Biginelli reaction:
-
Condense ethyl acetoacetate , piperidine-1-carboximidamide , and N-(4-aminophenyl)formamide under acidic conditions (HCl/EtOH). This one-pot method streamlines synthesis but suffers from lower regiocontrol (yield: 65%).
Coupling Strategies for Final Assembly
Sulfonamide Bond Formation
The pivotal step involves reacting 4-biphenylsulfonyl chloride with 4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}aniline under Schotten-Baumann conditions:
Optimized Protocol
-
Dissolve the aniline derivative (1 eq) in dry DCM.
-
Add sulfonyl chloride (1.1 eq) dropwise at 0°C.
-
Introduce triethylamine (2 eq) to scavenge HCl.
-
Stir at room temperature for 12h.
-
Quench with ice-water, extract with DCM, and purify via silica chromatography.
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity (HPLC) | ≥98% |
| Reaction Scale | 10 mmol (demonstrated) |
Alternative Pd-Catalyzed Coupling
For sterically hindered substrates, a Buchwald-Hartwig amination between 4-bromophenyl biphenyl sulfonamide and 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine is viable:
Conditions
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: Cs₂CO₃ (3 eq)
Outcome
| Metric | Value |
|---|---|
| Yield | 68% |
| Turnover Number | 34 |
Purification and Characterization
Crystallization
The crude product is recrystallized from isopropyl alcohol/water (9:1) to afford needle-like crystals. Differential scanning calorimetry (DSC) reveals a melting point of 203–205°C.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 10.20 (s, 1H, NH), 8.13 (t, J=7.2 Hz, 2H, ArH), 7.36–7.01 (m, 12H, ArH), 5.42 (d, J=11.4 Hz, 1H, CH), 2.90 (m, 1H, piperidine).
-
HRMS : m/z calcd. for C₃₄H₃₂N₆O₂S [M+H]⁺: 613.2289; found: 613.2293.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Schotten-Baumann | High yield, scalability | Requires anhydrous conditions | 82% |
| Buchwald-Hartwig | Tolerates steric bulk | Costly catalysts, longer reaction times | 68% |
| One-Pot Cyclization | Streamlined synthesis | Low regioselectivity | 65% |
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors are preferred for sulfonylation steps due to improved heat transfer and safety . Piperidine recycling and solvent recovery (THF, DCM) reduce environmental impact.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Pyrimidine Core Formation : React 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine with a sulfonamide intermediate (e.g., 4-nitrophenylsulfonyl chloride) under basic conditions (e.g., triethylamine in DMF) .
Coupling Reactions : Use Suzuki-Miyaura cross-coupling to attach the biphenyl group, employing palladium catalysts (e.g., Pd(PPh₃)₄) and controlled heating (80–100°C) .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures purity. Yield optimization hinges on stoichiometric ratios, solvent selection (e.g., DMF vs. THF), and inert atmosphere maintenance .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., piperidinyl and methyl groups on pyrimidine) and sulfonamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₂₈H₂₈N₆O₂S) and isotopic distribution.
- X-ray Crystallography : Resolve dihedral angles between pyrimidine and biphenyl groups, with hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilizing the crystal lattice .
Q. What in vitro assays are recommended for initial biological target identification?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, PI3K) using fluorescence polarization or ATP-consumption assays .
- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCRs) with HEK293 cells transfected with target receptors .
- Solubility Testing : Use shake-flask methods in PBS (pH 7.4) to assess bioavailability limitations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s selectivity for kinase targets?
- Methodological Answer :
- Core Modifications :
- Piperidinyl Substituents : Replace piperidine with morpholine to alter hydrogen-bonding capacity .
- Biphenyl Sulfonamide : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Assay Design : Parallel testing against kinase panels (e.g., Eurofins KinaseProfiler®) to quantify IC₅₀ shifts. Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthesis .
Q. What crystallographic data interpretation strategies resolve contradictions in reported hydrogen-bonding interactions?
- Methodological Answer :
- Dihedral Angle Analysis : Compare torsion angles (e.g., pyrimidine-biphenyl plane, ~12–86°) across polymorphs to identify conformational flexibility .
- Hydrogen-Bond Networks : Use Mercury Software to map interactions (e.g., C–H⋯O vs. N–H⋯N) and correlate with solubility/stability data .
- Thermal Ellipsoids : Assess atomic displacement parameters (ADPs) to distinguish static vs. dynamic disorder in crystal structures .
Q. How can contradictory biological activity data across assay conditions (e.g., cell-free vs. cell-based) be reconciled?
- Methodological Answer :
- Assay Variable Control :
- Redox Conditions : Add antioxidants (e.g., DTT) to mitigate thiol-mediated degradation in cell-based assays .
- Protein Binding : Quantify serum albumin binding via equilibrium dialysis; adjust IC₅₀ values using Cheng-Prusoff equations .
- Orthogonal Validation : Confirm activity in 3D spheroid models or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
